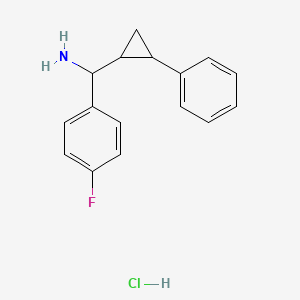![molecular formula C20H25N3O5S B2517794 N-ethyl-N-(3-methylphenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide CAS No. 1251617-22-7](/img/structure/B2517794.png)
N-ethyl-N-(3-methylphenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the formation of acetamide derivatives with various substitutions. For instance, the first paper discusses the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substituents at the carbon adjacent to the amide nitrogen. These compounds were synthesized for their biological evaluation as opioid kappa agonists. The synthesis involved exploring variations in N-acyl, N-alkyl, and amino functions to optimize activity . Similarly, the compound of interest may be synthesized by modifying the substituents on the acetamide backbone to achieve desired properties.
Molecular Structure Analysis
The second paper provides information on the molecular structure of a synthesized compound, "N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide," which crystallizes in the orthorhombic crystal system. The structure was elucidated using spectroscopic techniques and exhibited intermolecular hydrogen bonds, as well as intramolecular interactions . These findings suggest that the compound of interest may also exhibit specific intermolecular and intramolecular interactions, which could be analyzed using similar techniques to determine its molecular structure.
Chemical Reactions Analysis
While the provided papers do not directly discuss the chemical reactions of the compound , they do highlight the importance of functional groups in determining the reactivity of similar compounds. For example, the presence of the acetamide group and its various substitutions play a crucial role in the biological activity of the compounds studied in the first paper . Therefore, the chemical reactions of "N-ethyl-N-(3-methylphenyl)-2-[3-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide" would likely be influenced by its functional groups and the electronic and steric effects of its substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from the structural information provided in the second paper. The crystal structure and intermolecular interactions suggest that the compound may have specific solubility, melting point, and stability characteristics . These properties are essential for understanding the compound's behavior in various environments and can be determined through experimental analysis.
Aplicaciones Científicas De Investigación
Radioligand Candidate for Vasopressin V1B Receptor
A novel pyridopyrimidin-4-one derivative, specifically N-tert-butyl-2-[2-(3-methoxyphenyl)-6-[3-(morpholin-4-yl)propoxy]-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl]acetamide (TASP0434299), has been characterized as a radioligand candidate for arginine vasopressin 1B (V1B) receptor. This compound exhibits high binding affinities for both human and rat V1B receptors and potent antagonistic activity at the human V1B receptor. It does not show apparent binding affinities for other molecules at 1 μM. The research indicates that radiolabeled TASP0434299 can be used as an in vivo radiotracer to measure the occupancy of the V1B receptor and provide a clinical biomarker for determining the occupancy of the V1B receptor during drug development or for monitoring the levels of the V1B receptor in diseased conditions (Koga et al., 2016).
Quantitative Structure-Activity Relationships of Antimalarial Compounds
A series of compounds including 5-[(7-chloro-4-quinolinyl)amino]-3-[(alkylamino)methyl] [1,1'-biphenyl]-2-ols and N omega-oxides demonstrated excellent activity against resistant strains of malaria parasites and activity in primate models. The research explored quantitative structure-activity relationships (QSAR) correlating antimalarial potency with the size and electron donation of phenyl ring substituents. The findings support further clinical trials of these compounds in humans for malaria treatment (Werbel et al., 1986).
Propiedades
IUPAC Name |
N-ethyl-N-(3-methylphenyl)-2-(3-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O5S/c1-3-23(17-7-4-6-16(2)14-17)19(24)15-21-9-5-8-18(20(21)25)29(26,27)22-10-12-28-13-11-22/h4-9,14H,3,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSYXYCEFPOOMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C)C(=O)CN2C=CC=C(C2=O)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-N-(3-methylphenyl)-2-[3-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[Methyl(quinolin-2-yl)amino]oxolan-3-ol](/img/structure/B2517711.png)
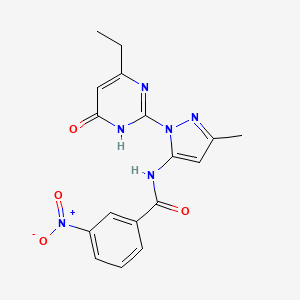

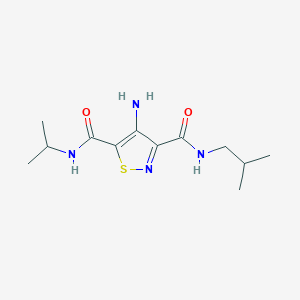
![ethyl 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate](/img/structure/B2517716.png)
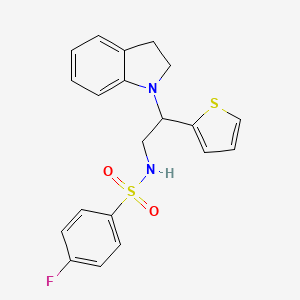
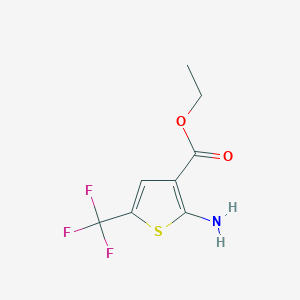

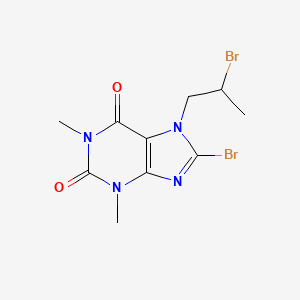

![2,5-difluoro-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2517727.png)


